molecular formula C21H19N3O6S B2629863 ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-78-0

ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2629863
M. Wt: 441.46
InChI Key: FYCJMDKIYHRFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with the molecular formula C21H19N3O6S and a molecular weight of 441.461. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

The synthesis of this compound and its analogs involves several routes. The structure-activity relationship (SAR) studies have guided the development of these compounds23. However, the specific synthesis process for this compound is not detailed in the available literature.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C21H19N3O6S1. However, the specific structure analysis is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, it is known that the compound has been used in research and has shown low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells23.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, based on its molecular formula C21H19N3O6S, it can be inferred that it has certain characteristics related to its molecular structure1.


Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related pyrido and thieno pyrimidines involves complex reactions starting from basic heterocyclic compounds. For instance, Bakhite et al. (2005) detailed the preparation of various pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the compound's role as a precursor in synthesizing more complex heterocyclic systems Bakhite, Al‐Sehemi, & Yamada, 2005. Similarly, Ahmed (2003) described the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, indicating the flexibility of such compounds in synthesizing various heterocyclic derivatives Ahmed, 2003.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it is intended for research use only and is not for human or veterinary use1.


Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the available resources. However, given its cytotoxicity against a wide range of hematologic and solid tumor cells, it may have potential applications in cancer research23.


properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-16(10-24)31-20(17(12)18(22)26)23-19(27)15-9-13(25)11-5-3-4-6-14(11)30-15/h3-6,9H,2,7-8,10H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJMDKIYHRFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

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